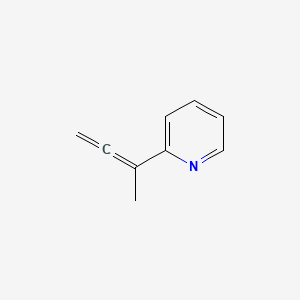

2-(2,3-丁二烯-2-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

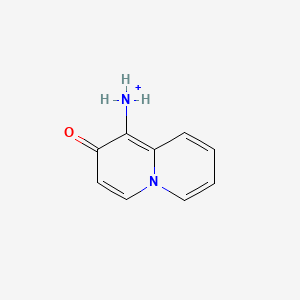

Humantenidine is an oxindole alkaloid isolated from the root of Hu-Man-Teng (Gelsemium elegans Benth.). This compound has been studied for its chemical structure and properties, contributing to the broader understanding of alkaloids derived from this plant. The initial identification and structural elucidation of humantenidine were based on various spectroscopic analyses, confirming its unique chemical composition (Yang & Chen, 1984).

Synthesis Analysis

The synthesis of humantenidine, like many alkaloids, involves complex organic reactions. While specific synthesis routes for humantenidine are not detailed in the available literature, similar compounds have been synthesized using multicomponent reactions, such as the one-pot synthesis of N-sulfonylamidines through a Cu-catalyzed three-component coupling of sulfonyl azide, alkyne, and amine. This process might offer insights into possible synthetic pathways for humantenidine due to the structural similarities among alkaloids (Imhyuck Bae, Hoon Han, & Sukbok Chang, 2005).

Molecular Structure Analysis

The molecular structure of humantenidine was confirmed through comprehensive spectroscopic analysis, including UV, IR, 1H NMR, 13C NMR, and MS, alongside derivatives' analysis. These studies have determined its structure, highlighting the complex nature of alkaloid chemistry (Yang & Chen, 1984).

Chemical Reactions and Properties

Although specific chemical reactions involving humantenidine are not detailed, research on similar compounds suggests potential reactivity patterns. Alkaloids often undergo reactions such as coupling-isomerization and addition sequences, leading to the formation of highly fluorescent and structurally diverse compounds. These reactions contribute to our understanding of humantenidine's chemical behavior and potential applications (Oana G. Schramm et al., 2006).

科学研究应用

生物学

2-(2,3-丁二烯-2-基)吡啶因其在生物学应用方面的潜力而受到关注,特别是在细胞信号通路和酶抑制的研究中。 它与天然存在的吡啶化合物的结构相似,使其成为探测生物系统的一个有价值的工具 {svg_1}.

天然产物

在天然产物的领域中,2-(2,3-丁二烯-2-基)吡啶作为复杂分子构建的合成中间体。 将其纳入更大的结构旨在模仿或增强天然物质的生物活性 {svg_2}.

染料和颜料

该化合物的独特结构使其可用于染料和颜料的合成。 研究人员已利用2-(2,3-丁二烯-2-基)吡啶开发用于纺织和工业应用的新型发色团 {svg_3}.

荧光材料

2-(2,3-丁二烯-2-基)吡啶在创建荧光材料方面也起着重要作用。 其衍生物正在被研究用于荧光探针和传感器,这些探针和传感器在医学诊断和研究中至关重要 {svg_4}.

药物化学

在药物化学中,2-(2,3-丁二烯-2-基)吡啶衍生物因其治疗潜力而受到研究。 它们在开发用于治疗各种疾病的新药方面发挥着特殊作用 {svg_5}.

有机合成

作为有机合成中的构建模块,2-(2,3-丁二烯-2-基)吡啶用于构建复杂的有机分子。 它在化学反应中的多功能性使其成为合成各种有机化合物的宝贵资产 {svg_6}.

光伏材料

研究人员正在探索2-(2,3-丁二烯-2-基)吡啶在光伏材料合成中的应用。 它的特性有可能有助于提高太阳能电池的效率和稳定性 {svg_7}.

超分子化学

最后,2-(2,3-丁二烯-2-基)吡啶在超分子化学中得到了应用,在那里它被用于设计和合成分子组装体和网络。 这些结构对开发新材料和纳米技术具有重要意义 {svg_8}.

安全和危害

属性

InChI |

InChI=1S/C9H9N/c1-3-8(2)9-6-4-5-7-10-9/h4-7H,1H2,2H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJPLRIMNUPZJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C=C)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3E)-3-[2-[(1S,4As,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B1180474.png)

![3aH-pyrrolo[3,2-b]pyridin-2-ylacetonitrile](/img/structure/B1180478.png)